3-Methyl-1,2,4-thiadiazole-5-carboxamide
Description
Significance of Thiadiazole Derivatives in Medicinal Chemistry and Agrochemicals
Overview of Nitrogen-Sulfur Heterocycles in Drug Discovery
Nitrogen-sulfur heterocycles are fundamental structural motifs in the design of new therapeutic agents. Their unique physicochemical properties, which differ significantly from their carbocyclic counterparts, allow them to interact with biological targets in diverse ways. These compounds are integral to a vast number of pharmaceuticals, agrochemicals, dyes, and other industrial materials. The presence of both nitrogen and sulfur atoms in the heterocyclic ring contributes to a range of pharmacological and biological activities, making them a fertile ground for drug discovery. Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocyclic scaffold, highlighting their structural importance.
The ability of these heteroatoms to form hydrogen bonds and other non-covalent interactions with biological macromolecules like proteins and nucleic acids is crucial to their function. This has led to the development of nitrogen-sulfur heterocycles with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Importance of the 1,2,4-Thiadiazole (B1232254) Isomer as a Privileged Scaffold
Among the various isomers of thiadiazole, the 1,2,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. The 1,2,4-thiadiazole core is a versatile building block for creating compounds with a wide array of therapeutic applications.
Derivatives of 1,2,4-thiadiazole have demonstrated a remarkable range of biological effects, including antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive activities. One of the notable mechanisms of action for some 1,2,4-thiadiazole derivatives is their ability to act as thiol-trapping agents, targeting the cysteine residues of proteins and enzymes through the formation of a disulfide bond, which can lead to enzyme inactivation. This property has been exploited in the design of inhibitors for various enzymes.
The significance of this scaffold is exemplified by the cephalosporin antibiotic, Cefozopran, which features a 1,2,4-thiadiazole moiety and exhibits broad-spectrum antimicrobial activity. The adaptability of the 1,2,4-thiadiazole ring allows for substitutions at different positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific biological targets.
Table 1: Examples of Bioactive 1,2,4-Thiadiazole Derivatives
| Compound Class | Biological Activity |
|---|---|
| Cefozopran | Antibacterial |
| Thiazole (B1198619)/Thiadiazole Carboxamides | c-Met Kinase Inhibition (Anticancer) |
| Substituted 1,2,4-Thiadiazoles | Human Leukemia Cell Cytotoxicity |
| Various Derivatives | Anticonvulsant, Anti-inflammatory |
Structural Context of the Carboxamide Functional Group in Bioactive Molecules
The carboxamide functional group (-CONH₂) is one of the most prevalent functionalities in pharmaceuticals and biologically active compounds. It is estimated that approximately a quarter of all marketed drugs contain at least one amide bond. rsc.org This prevalence is due to its unique structural and chemical properties that make it highly valuable in drug design.
The amide group is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug. Its most critical feature is its ability to participate in hydrogen bonding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual capacity allows carboxamides to form strong and specific interactions with biological targets such as enzymes and receptors, which is fundamental to their mechanism of action.
Furthermore, the planar nature of the amide bond can impose conformational constraints on a molecule, which can be advantageous for binding to a specific target. The incorporation of a carboxamide group can also influence a molecule's solubility and polarity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. Due to their wide range of biological properties, molecules containing the carboxamide group can function as antibiotics, analgesics, anticonvulsants, and chemotherapeutic agents. wiley.com
Table 2: Key Properties of the Carboxamide Functional Group in Drug Design
| Property | Significance in Bioactive Molecules |
|---|---|
| Hydrogen Bonding | Acts as both H-bond donor and acceptor, crucial for target binding. |
| Metabolic Stability | Generally resistant to enzymatic degradation, improving drug half-life. |
| Polarity and Solubility | Influences the ADME properties of the molecule. |
| Conformational Rigidity | The planar nature of the amide bond can pre-organize the molecule for optimal target interaction. |
Positioning of 3-Methyl-1,2,4-thiadiazole-5-carboxamide within Thiadiazole Research
This compound is a specific derivative that combines the privileged 1,2,4-thiadiazole scaffold with the functionally significant carboxamide group. While direct research into the specific biological activities of this particular compound is not extensively documented in publicly available literature, its importance is well-established as a key synthetic intermediate in the production of more complex pharmaceutical compounds.
Notably, this compound, and its precursor 3-methyl-1,2,4-thiadiazole-5-carboxylic acid, are crucial building blocks in the synthesis of Fezolinetant (B607441). google.com Fezolinetant is a neurokinin 3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms due to menopause. The synthesis of this pharmaceutical agent highlights the practical utility of this compound in constructing complex, biologically active molecules.
The synthesis of this intermediate often involves the conversion of the corresponding carboxylic acid. For instance, 3-methyl-1,2,4-thiadiazole-5-carboxylic acid can be prepared and subsequently amidated to form the target carboxamide. This carboxamide can then be further reacted, for example, with hydrazine (B178648) monohydrate to form 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, another important intermediate for pharmaceuticals like Fezolinetant. google.comgoogle.com The development of efficient and scalable synthetic routes to this compound is therefore an area of active industrial and academic research, as it is a critical component in the manufacturing of certain modern therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-6-4(3(5)8)9-7-2/h1H3,(H2,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYTVPOJTSKFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1,2,4 Thiadiazole 5 Carboxamide and Its Derivatives
Cyclization Approaches to the 1,2,4-Thiadiazole (B1232254) Ring System
The formation of the 1,2,4-thiadiazole ring is the foundational step in the synthesis of the target compound. Various cyclization strategies have been developed, primarily revolving around the use of thioamide precursors and oxidative techniques to forge the critical nitrogen-sulfur bond.
Thioamide-Based Cyclization Reactions
The cyclization of thioamide-based compounds represents one of the most fundamental and widely employed methods for constructing the 1,2,4-thiadiazole scaffold. researchgate.net This approach leverages the reactivity of the thioamide functional group to form the heterocyclic ring. A common strategy involves the oxidative dimerization of thioamides. mdpi.com This technique is considered a straightforward and atom-economical route to symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles.
Another significant thioamide-based method involves the reaction of imidoyl thioureas. For instance, 3-substituted 5-amino-1,2,4-thiadiazoles can be efficiently produced from the copper-catalyzed cyclization of imidoylthioureas. researchgate.net This method is noted for its efficiency and the use of an environmentally friendly copper salt catalyst.
Oxidative Ring Closure Techniques
Oxidative ring closure is a prevalent and effective strategy for the synthesis of the 1,2,4-thiadiazole core. nih.gov These methods typically involve the formation of a nitrogen-sulfur (N-S) bond through the oxidation of a suitable acyclic precursor. A variety of oxidizing agents and catalytic systems have been successfully employed for this transformation.
Iodine-mediated oxidative cyclization is a well-established technique. Molecular iodine can promote the [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with isothiocyanates to yield fused 1,2,4-thiadiazole systems. nih.gov Furthermore, iodine can be used as a catalyst with oxygen as the terminal oxidant for the oxidative dimerization of thioamides, presenting an environmentally benign approach.
Recent advancements have also explored photocatalytic methods. For example, cuprous oxide (Cu₂O) rhombic dodecahedra have been shown to efficiently photocatalyze the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. mdpi.com This process involves the generation of thioamide radical cations, which then dimerize and cyclize. The proposed mechanism suggests that photogenerated electrons reduce oxygen to superoxide (B77818) radicals, which facilitate the intramolecular cyclization and subsequent aromatization. mdpi.com
Enzymatic approaches have also emerged, utilizing vanadium-dependent haloperoxidases (VHPOs) for the intermolecular oxidative dimerization of thioamides. This biocatalytic method proceeds through two distinct S-bromination events that enable the formation of the heterocycle. uzhnu.edu.ua
The table below summarizes various oxidative cyclization conditions reported for the synthesis of 1,2,4-thiadiazole derivatives.
| Catalyst/Reagent | Substrate | Conditions | Product Type |
|---|---|---|---|
| Molecular Iodine (I₂) / K₂CO₃ | 2-amino-1,3,4-thiadiazole (B1665364) & Phenyl isothiocyanates | Chloroform, Stirring overnight | 1,3,4-Thiadiazole-fused- nih.govgoogle.comgoogle.com-thiadiazole |
| Cu₂O (photocatalyst) | Thiobenzamide | THF, Light irradiation | 3,5-Diphenyl-1,2,4-thiadiazole |
| Vanadium Haloperoxidase (VHPO) | Thioamides | Enzymatic halide recycling | Symmetrical 1,2,4-thiadiazoles |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, Short reaction time | 3-Substituted-5-arylamino-1,2,4-thiadiazoles |
Introduction of the Carboxamide Moiety
Following the construction of the thiadiazole ring, the next critical step is the introduction of the carboxamide group at the 5-position. This is typically achieved through standard amidation reactions starting from a carboxylic acid or its activated derivative.
Amidation Reactions and General Synthetic Routes for Carboxamides
Amide bond formation is one of the most important reactions in organic synthesis. The direct coupling of a carboxylic acid and an amine is often challenging due to a competing acid-base reaction. Therefore, the carboxylic acid is usually activated first. nih.gov Common methods include conversion to more electrophilic species like acyl chlorides or anhydrides, which readily react with primary or secondary amines. This classic approach is often referred to as the Schotten-Baumann reaction when using acyl chlorides. nih.gov
Alternatively, a wide array of coupling reagents, many developed from peptide chemistry, are used to facilitate direct amidation from carboxylic acids. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents like HBTU are widely used. nih.govbohrium.com These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides) that is then readily attacked by the amine to form the amide bond with high yields. nih.gov Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed for direct amidation, offering simple and effective protocols. nih.gov
Specific Strategies for Incorporating the Carboxamide Group at the 5-Position of 1,2,4-Thiadiazoles
To synthesize 3-methyl-1,2,4-thiadiazole-5-carboxamide, a precursor bearing a functional group at the C5 position that can be converted to a carboxamide is required. A common strategy involves the synthesis of a 1,2,4-thiadiazole-5-carboxylic acid or its ester derivative.
For example, a synthetic route may involve the generation of a 1,2,4-thiadiazole-5-carboxylic acid ethyl ester. This ester can then be hydrolyzed, typically under basic conditions using a reagent like lithium hydroxide (B78521) (LiOH) in a mixture of water and methanol, to yield the corresponding 1,2,4-thiadiazole-5-carboxylic acid. nih.gov
Once the carboxylic acid is obtained, it can be converted to the desired carboxamide. This is achieved by reacting the acid with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a suitable coupling agent. For instance, the carboxylic acid can be activated by treatment with oxalyl chloride to form the acyl chloride, which is then reacted with an amine to furnish the final carboxamide product. nih.gov This two-step sequence from the carboxylic acid provides a reliable method for installing the carboxamide functionality at the C5 position of the thiadiazole ring.
Regioselective Methylation at the 3-Position
The introduction of the methyl group at the C3 position of the 1,2,4-thiadiazole ring is a crucial step for the synthesis of the target compound. Direct C-H methylation of a pre-formed 1,2,4-thiadiazole ring at the 3-position is not a commonly reported strategy. Instead, the regioselectivity is typically controlled by incorporating the methyl group into one of the starting materials before the cyclization reaction that forms the thiadiazole ring.
This substrate-controlled approach ensures that the methyl group is positioned unambiguously at the desired C3 position of the final heterocyclic product. A well-documented method for synthesizing 3-methyl-1,2,4-thiadiazole derivatives involves using acetonitrile (B52724) (CH₃CN) or its deuterated analogue (CD₃CN) as the source of the C3 carbon and the attached methyl group. google.comgoogle.com
In this synthetic pathway, acetonitrile is converted into an acetimidate or acetamidine (B91507) derivative, which then serves as a key building block for the subsequent ring-forming reaction. For example, d3-acetonitrile can be reacted with hydroxylamine (B1172632) to obtain d3-hydroxyethylamidine. google.com This intermediate, which already contains the required methyl (or deuterated methyl) group, is then elaborated through further steps to construct the 1,2,4-thiadiazole ring, ultimately leading to a product that is methylated at the 3-position. This strategy of building the desired substitution pattern into the precursors is a robust and reliable method for achieving the required regiochemistry.
Synthetic Pathways for 3-Substituted 1,2,4-Thiadiazoles
The construction of the 3-substituted 1,2,4-thiadiazole ring is a foundational aspect of synthesizing the target compound. A common and versatile method for creating unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles involves the oxidative cyclization of amidinithioureas or related intermediates. pjps.pk Another effective strategy is the one-pot reaction of thioamides with nitriles, mediated by an oxidizing agent such as iodine. This approach facilitates the intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative coupling of the resulting N-H and S-H bonds to form the thiadiazole ring. patsnap.comgoogle.com
For the specific synthesis of a 3-methyl substituted 1,2,4-thiadiazole, a plausible pathway begins with acetamidine, which can be derived from acetonitrile. The acetamidine can then be reacted with a thiocyanate (B1210189) and a halogen, such as bromine, to form an intermediate that cyclizes to the 3-methyl-1,2,4-thiadiazole core. nih.gov The substituent at the 5-position can then be introduced in subsequent steps.
A general representation of the synthesis of unsymmetrically disubstituted 1,2,4-thiadiazoles is presented in the table below, highlighting the variety of starting materials and reagents that can be employed.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |
| Thioamide | Nitrile | Lewis Acid (e.g., AlCl₃), I₂ | 3-Alkyl-5-aryl-1,2,4-thiadiazole |
| Amidines | Dithioesters or Aryl isothiocyanates | Base (e.g., NaH), DMF | 3,5-Bis(het)aryl/arylaminothiadiazoles |
| Primary Amides | Lawesson's Reagent | Oxidant (e.g., TBHP), Solvent-free | 3,5-Diaryl-1,2,4-thiadiazoles |
Control of Substituent Introduction in Multi-Step Syntheses
The regioselective introduction of substituents at the C3 and C5 positions of the 1,2,4-thiadiazole ring is critical for the synthesis of this compound. The choice of synthetic strategy often dictates the order and method of introducing the methyl and carboxamide groups.
One common approach involves constructing the thiadiazole ring with a precursor functional group at the C5 position, which can later be converted to the desired carboxamide. For instance, the synthesis can be designed to yield a 5-carboxylic acid ester or a 5-cyano derivative. The ester can then be hydrolyzed to the carboxylic acid, which is subsequently converted to the carboxamide. nih.gov Similarly, a cyano group can be hydrolyzed to a carboxamide.
The control of substituent introduction is often inherent in the choice of starting materials. For example, starting with acetamidine or thioacetamide (B46855) will typically lead to a methyl group at the 3-position. The substituent at the 5-position is then determined by the other reactant in the cyclization reaction. This strategic selection of precursors is fundamental to achieving the desired substitution pattern in a controlled and efficient manner.
Advanced Synthetic Techniques Applicable to this compound
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, often leading to improved yields, shorter reaction times, and more environmentally friendly processes.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of heterocyclic compounds like 1,2,4-thiadiazoles. researchgate.net This technique can significantly accelerate reaction rates by efficiently heating the reaction mixture, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of various thiadiazole derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), demonstrating its potential for the efficient production of this compound and its intermediates. organic-chemistry.orgresearchgate.net For instance, the cyclization steps in the formation of the thiadiazole ring can often be expedited under microwave conditions. mdpi.com
A comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic compounds is provided below.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Cyclization of thiosemicarbazides | Hours | Minutes | Often Significant |
| Condensation reactions | Hours | Minutes | Often Significant |
| One-pot multi-component reactions | Hours to Days | Minutes to Hours | Often Significant |
Multi-Component Reaction Strategies (e.g., Ugi Reaction for related derivatives)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized in the synthesis of diverse heterocyclic structures. organic-chemistry.org While a direct Ugi synthesis of this compound is not prominently documented, the principles of MCRs can be applied to generate precursors or related derivatives. For example, an MCR could be designed to assemble a key intermediate which can then be cyclized to the desired thiadiazole. The Ugi reaction has been employed to synthesize carboxamide derivatives of other thiadiazole isomers, showcasing the potential of this strategy. google.com
Green Chemistry Approaches in Thiadiazole Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of thiadiazole synthesis, this includes the use of safer solvents, catalysts, and reagents, as well as energy-efficient methods like microwave synthesis. mdpi.com
Several green approaches have been reported for the synthesis of 1,2,4-thiadiazoles. These include using water as a solvent, employing metal-free catalysts, and utilizing oxidants like oxone or hydrogen peroxide, which produce less harmful byproducts. mdpi.com Solvent-free reaction conditions, for example, the oxidative dimerization of primary amides to 3,5-disubstituted-1,2,4-thiadiazoles, represent a significant advancement in the sustainable synthesis of this class of compounds. The use of elemental sulfur in the presence of air as a green oxidant has also been reported for the synthesis of 5-amino-1,2,4-thiadiazoles.
Synthetic Strategies for Related Thiadiazole-Carboxamide Precursors (e.g., 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide)
The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a key step in some synthetic routes to related pharmaceutical compounds and serves as a valuable precursor. nih.govnih.gov This carbohydrazide (B1668358) can potentially be converted to the corresponding carboxamide.
A common strategy for the synthesis of this precursor involves the initial construction of a 3-methyl-1,2,4-thiadiazole ring bearing a suitable functional group at the 5-position, such as a carboxylic acid ester. This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide.
Patented synthetic routes often provide detailed procedures. For instance, a method may start with the formation of a 5-halo-3-methyl-1,2,4-thiadiazole intermediate. This intermediate can then undergo a palladium-catalyzed alkoxycarbonylation to introduce an ester group at the 5-position. The subsequent reaction with hydrazine furnishes the carbohydrazide. nih.gov
An alternative pathway involves the reaction of d3-acetonitrile with hydroxylamine to form d3-hydroxyethylamidine, which is then tosylated and cyclized with a thiocyanate to generate the thiadiazole ring. google.com The functional group at the 5-position is then manipulated to yield the carbohydrazide.
Exploration of Biological Activity and Pharmacological Potential of the 3 Methyl 1,2,4 Thiadiazole 5 Carboxamide Scaffold
Anticancer Activity and Mechanisms of Action
Derivatives based on the thiadiazole carboxamide scaffold have demonstrated notable potential as anticancer agents, operating through several distinct mechanisms.
The 1,2,4-thiadiazole (B1232254) scaffold has been identified as a promising framework for the development of kinase inhibitors. nih.govresearchgate.net Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.
c-Met: Derivatives of the thiazole (B1198619)/thiadiazole carboxamide scaffold have been designed and evaluated as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often overexpressed in various human cancers. nih.govresearchgate.netnih.gov Abnormal activation of the c-Met pathway is linked to tumor proliferation, invasion, metastasis, and drug resistance. nih.gov Certain novel triazolothiadiazole c-Met inhibitors have shown high potency and selectivity. nih.gov For instance, a synthesized thiazole/thiadiazole carboxamide derivative, compound 51am , proved to be a potent inhibitor in both biochemical and cellular assays, and also showed efficacy against several c-Met mutants. nih.govresearchgate.net
c-Src/Abl: While much of the research on c-Src/Abl inhibition focuses on the 1,3,4-thiadiazole (B1197879) isomer, the general thiadiazole scaffold is recognized for its potential in targeting these non-receptor tyrosine kinases. nih.govresearchgate.netdrugbank.com A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent Abl tyrosine kinase inhibitors. drugbank.com
Glycogen Synthase Kinase-3β (GSK-3β): The 1,2,4-thiadiazole core is a key feature in inhibitors of GSK-3β. nih.govresearchgate.net Substituted 5-imino-1,2,4-thiadiazoles have been identified as the first small molecules to inhibit GSK-3 in a substrate-competitive manner. bohrium.com Dysregulation of GSK-3 is implicated in various diseases, including neurodegenerative disorders and cancer, making its inhibitors valuable therapeutic candidates. bohrium.com
Thiadiazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle in cancer cells.
Apoptosis Induction: Mechanistic studies have revealed that certain thiadiazole-based compounds can trigger apoptosis. For example, a thiazole/thiadiazole carboxamide derivative, 51am , was found to induce apoptosis in MKN-45 gastric cancer cells. researchgate.net Similarly, other novel 1,3,4-thiadiazole derivatives have been shown to promote apoptosis in MCF-7 breast cancer cells, confirmed through Annexin V-PI assays. rsc.orgnih.gov One such compound, 6e , a 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one, induced apoptosis (25.3%) by promoting the accumulation of intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov Another derivative, compound 19 , significantly increased early apoptosis to 15% in MCF-7 cells. rsc.org
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. The c-Met inhibitor 51am was observed to cause cell cycle arrest in MKN-45 cells. researchgate.net A separate study on novel 1,3,4-thiadiazoles found that derivative 19 arrested breast cancer cells at the G2/M phase, likely through the inhibition of Cyclin-Dependent Kinase 1 (CDK1). rsc.org In contrast, compound 6e was found to arrest MCF-7 cells in the G0/G1 phase. nih.gov Another 1,3-thiazole analogue, compound 4 , induced cell cycle arrest at the G1 stage in MCF-7 cells. mdpi.com
The anti-proliferative activity of various thiadiazole carboxamide derivatives has been evaluated against a range of human cancer cell lines, demonstrating their potential as cytotoxic agents. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
For example, a synthesized derivative of 1,3,4-thiadiazole, N-(5-methyl- nih.goved.ac.ukmdpi.comthiadiazol-2-yl)-propionamide, showed inhibitory action towards several tumor cell lines, with the human hepatocellular carcinoma HepG2 cells being the most sensitive. dmed.org.ua The anti-proliferative activity decreased in the order of hepatocarcinoma > leukemia > breast carcinoma cells. dmed.org.ua Another study reported that 1,3,4-thiadiazol-2-amides exhibited anti-proliferative activity against MCF-7 breast cancer and B16-F10 melanoma cell lines. nih.gov
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(5-methyl- nih.goved.ac.ukmdpi.comthiadiazol-2-yl)-propionamide | HepG2 | Liver Carcinoma | 9.4 µg/mL | dmed.org.ua |
| N-(5-methyl- nih.goved.ac.ukmdpi.comthiadiazol-2-yl)-propionamide | HL-60 | Leukemia | >9.4 µg/mL | dmed.org.ua |
| N-(5-methyl- nih.goved.ac.ukmdpi.comthiadiazol-2-yl)-propionamide | MCF-7 | Breast Carcinoma | 97.6 µg/mL | dmed.org.ua |
| Compound 6e (1,3,4-thiadiazole-thiazolidine-4-one hybrid) | MCF-7 | Breast Cancer | 3.85 | nih.gov |
| Trisubstituted thiadiazole derivatives (40a–m) | HT-1080 | Fibrosarcoma | 16.12 - 61.81 | nih.gov |
| Trisubstituted thiadiazole derivatives (40a–m) | A-549 | Lung Carcinoma | 16.12 - 61.81 | nih.gov |
| Trisubstituted thiadiazole derivatives (40a–m) | MCF-7 | Breast Cancer | 16.12 - 61.81 | nih.gov |
| Trisubstituted thiadiazole derivatives (40a–m) | MDA-MB 231 | Breast Cancer | 16.12 - 61.81 | nih.gov |
Beyond kinases, the thiadiazole scaffold has been utilized to target other key proteins involved in cancer progression, such as histone deacetylases and focal adhesion kinase.
Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. researchgate.net The 1,3,4-thiadiazole nucleus has been incorporated into the design of novel HDAC inhibitors. nih.govresearchgate.netbepls.com For instance, a series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids were synthesized as analogues of the approved HDAC inhibitor SAHA (Vorinostat), with several compounds demonstrating potent anticancer cytotoxicity and strong HDAC inhibition. researchgate.net Docking studies suggested that these compounds displayed high affinities towards HDAC2 and HDAC8. researchgate.net More recently, 1,2,4-thiadiazole derivatives have been designed as potential HDAC inhibitors, with preliminary results showing promising anti-proliferative activity on colon cancer cells. ajol.info
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and is involved in promoting cell survival, proliferation, and migration. ed.ac.uknih.govnih.gov Consequently, FAK is an attractive target for anticancer drug development. ed.ac.uknih.gov The thiadiazole scaffold has been successfully used to develop FAK inhibitors. nih.govresearchgate.net For example, 1,3,4-thiadiazole derivatives bearing a 1,4-benzodioxan moiety were reported as potential FAK inhibitors, with the most potent derivative showing an IC50 value of 10.79 μM. nih.gov Novel 5-pyridinyl-1,2,4-triazoles were also designed as dual inhibitors of HDAC2 and FAK, with one compound revealing high activity against both targets (IC50 of 0.09 μM for HDAC2 and 12.59 nM for FAK). nih.gov
Antimicrobial Activity
Derivatives of the thiadiazole scaffold have been investigated for their antimicrobial properties and have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.govjournal-jop.org The search for new antimicrobial agents is critical due to the rise of antibiotic-resistant bacterial strains.
The antibacterial activity of newly synthesized thiadiazole derivatives is often evaluated using in vitro screening methods. nih.govnih.gov For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were tested, with the most significant effects observed against Gram-positive bacteria. mdpi.com Compound 15 from this series, which contains a 5-nitro-2-furoyl moiety, was particularly effective, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL against various Gram-positive strains. mdpi.com In another study, newly synthesized thiadiazopyrimidinones showed limited direct antibacterial activity but were effective in dispersing bacterial biofilms. mdpi.com
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus spp. | Positive | 1.95 | mdpi.com |
| Enterococcus faecalis ATCC 29212 | Positive | 15.62 | mdpi.com |
| Escherichia coli ATCC 25922 | Negative | 125 | mdpi.com |
| Pseudomonas aeruginosa ATCC 9027 | Negative | >1000 | mdpi.com |
Antifungal Properties against Pathogenic Fungi
Derivatives of the 1,2,4-thiadiazole scaffold have demonstrated notable antifungal activity against a range of pathogenic fungi. For instance, certain 1,2,4-triazole (B32235) derivatives incorporating a 1,2,3-thiadiazole (B1210528) moiety have shown good antifungal activity against Pseudoperonospora cubensis. researchgate.net Similarly, novel 1,2,4-triazol-5(4H)-one derivatives have exhibited efficacy against Pythium ultimum and Corynespora cassiicola. researchgate.net
Research into 1,2,4-oxadiazole (B8745197) derivatives has also yielded compounds with significant antifungal effects against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com Specifically, compound 4f from one study showed potent activity with EC50 values of 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica. mdpi.com Another compound, 4q , also displayed considerable activity. mdpi.com
Furthermore, the synthesis of pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives has led to the discovery of compounds with antifungal properties. nih.gov The combination of a hydrazide–hydrazone moiety with a 1,2,3-thiadiazole structure has also been explored, resulting in compounds with antimicrobial potential, particularly against Gram-positive bacteria. mdpi.com One such derivative, compound 15 , which includes a 5-nitro-2-furoyl group, demonstrated high bioactivity with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL. mdpi.com
Table 1: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Pathogen | EC50 (μg/mL) |
|---|---|---|
| 4f | Rhizoctonia solani | 12.68 |
| Fusarium graminearum | 29.97 | |
| Exserohilum turcicum | 29.14 | |
| Colletotrichum capsica | 8.81 | |
| 4q | Rhizoctonia solani | 38.88 |
| Fusarium graminearum | 149.26 | |
| Exserohilum turcicum | 228.99 | |
| Colletotrichum capsica | 41.67 |
Antiviral Activity
The thiadiazole nucleus is recognized for its potential in developing antiviral agents. arkat-usa.orgnih.gov Derivatives of 1,3,4-thiadiazole have been shown to possess activity against a variety of viruses. For example, certain pyrrolyl-1,3,4-thiadiazole derivatives have demonstrated activity against the West Nile virus and Dengue virus. arkat-usa.org Other studies have identified 1,3,4-thiadiazole compounds with promising anti-HIV-1 activity. arkat-usa.org
Specifically, 1,3,4-thiadiazole derivatives have been tested against Herpes Simplex Virus-1 (HSV-1), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov Two derivatives, 50 (methyl) and 51 (allyl), were active at a concentration of 16 μg/mL, with derivative 50 showing the highest activity against Sindbis virus at 9.6 μg/mL. nih.gov The antiviral potency of these compounds appears to be influenced by the nature of the substituent on the amino group. nih.gov
Furthermore, research on 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides has also been conducted to evaluate their antiviral potential. nih.gov In the context of plant viruses, some 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have exhibited inhibitory activity against the Tobacco Mosaic Virus (TMV). researchgate.net
Anti-tubercular and Anti-leishmanial Effects
The 1,3,4-thiadiazole scaffold is a key component in the development of agents against Mycobacterium tuberculosis and Leishmania parasites. cbijournal.comhilarispublisher.com
Anti-tubercular Activity:
Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anti-tubercular properties. cbijournal.comconnectjournals.com For instance, certain N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives have shown significant in vitro activity against M. tuberculosis H37Rv, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 3.12 µg/mL. connectjournals.com
The anti-tubercular activity is often influenced by the substituents on the thiadiazole ring. For example, 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives have been synthesized and showed moderate activity against the H37Rv strain with a MIC of 10 µg/ml. nih.gov Additionally, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have demonstrated growth inhibitory activity against M. tuberculosis strains. nih.gov
Anti-leishmanial Activity:
Derivatives of 1,3,4-thiadiazole have also shown promising results in anti-leishmanial assays. hilarispublisher.com A series of 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazole derivatives displayed high activity against Leishmania major promastigotes, with IC50 values ranging from 1.11 to 3.16 μM. hilarispublisher.com
In another study, synthesized 1,3,4-thiadiazole derivatives were evaluated against both promastigote and amastigote forms of L. major. mui.ac.ir One of the most active compounds demonstrated IC50 values of 44.4 µM and 64.7 µM against promastigotes and amastigotes, respectively, after 24 hours. mui.ac.ir Furthermore, novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have also been synthesized and showed good anti-leishmanial activity against the promastigote form of L. major. nih.gov
Table 2: Anti-tubercular and Anti-leishmanial Activity of Selected Thiadiazole Derivatives
| Compound Type | Target Organism | Activity Metric | Value |
|---|---|---|---|
| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | M. tuberculosis H37Rv | MIC | 3.12 µg/mL |
| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone | M. tuberculosis H37Rv | MIC | 10 µg/ml |
| 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazole | L. major promastigotes | IC50 | 1.11 - 3.16 μM |
| 2-substituted-thio-1,3,4-thiadiazole | L. major promastigotes | IC50 | 44.4 µM |
| L. major amastigotes | IC50 | 64.7 µM |
Anti-inflammatory Applications
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory potential of thiadiazole derivatives has been investigated, with a focus on their ability to inhibit pro-inflammatory mediators. A series of 2,6-diaryl-imidazo[2,1-b] nih.govarkat-usa.orgcbijournal.comthiadiazole derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. nih.gov These compounds were tested in a carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.gov
Modulation of Inflammatory Pathways (e.g., Cyclooxygenase-2)
The mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. nih.gov
New thiazole carboxamide derivatives have been designed and synthesized as potential COX inhibitors. nih.govacs.org In one study, the most effective compound against the COX-1 enzyme had an IC50 of 0.239 μM and also showed potent activity against COX-2 with an IC50 of 0.191 μM. nih.gov Another compound demonstrated high selectivity for COX-2. nih.gov
Molecular docking studies have been employed to understand the interaction of these compounds with the active sites of COX-1 and COX-2. nih.govdntb.gov.ua For one of the 2,6-diaryl-imidazo[2,1-b] nih.govarkat-usa.orgcbijournal.comthiadiazole derivatives, docking simulations indicated a higher inhibition of COX-2 compared to the reference drug diclofenac. dntb.gov.ua The modulation of COX-2 by various phytonutrients has also been reviewed, highlighting the importance of this pathway in inflammation and cancer. nih.gov
Neurological and Central Nervous System Activities
Thiadiazole derivatives have been explored for their potential activities within the central nervous system (CNS), particularly as anticonvulsant agents. nih.govnih.gov The 1,3,4-thiadiazole nucleus is a key feature in several compounds screened for anticonvulsant properties using models such as the maximal electroshock-induced seizure (MES) and subcutaneous-pentylenetetrazole (ScPTZ) induced seizure tests. nih.gov
The proposed mechanism for the anticonvulsant action of some 1,3,4-thiadiazole derivatives involves the GABAA pathway, where they may enhance the release of chloride ions, thereby preventing neuronal firing. frontiersin.org Structure-activity relationship studies suggest that compounds with electron-withdrawing groups tend to show better anticonvulsant potency. frontiersin.org For instance, one study found that a derivative, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, provided 100% protection in the MES test at a dose of 30 mg/kg with no observed toxicity. frontiersin.org
Furthermore, thiazole-carboxamide derivatives have been investigated for their potential as neuroprotective agents through their interaction with α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission. mdpi.com These compounds have been shown to act as negative allosteric modulators of AMPA receptors, enhancing their deactivation rates, which could be beneficial in neurological conditions associated with excitotoxicity. mdpi.com
Anticonvulsant Potential
The 1,3,4-thiadiazole nucleus, a related isomer, is a well-established pharmacophore in the development of anticonvulsant agents. frontiersin.orgptfarm.plnih.gov Numerous derivatives of 1,3,4-thiadiazole have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. frontiersin.orgptfarm.plnih.gov Structure-activity relationship (SAR) studies have indicated that the nature of substituents on the thiadiazole ring plays a crucial role in determining the anticonvulsant potency. frontiersin.org For instance, the introduction of a phenyl ring has been shown to enhance anticonvulsant activity compared to a methyl group. frontiersin.orgnih.gov
While much of the research has focused on the 1,3,4-thiadiazole isomer, the broader class of thiadiazole derivatives, including the 1,2,4-thiadiazole scaffold, is recognized for its potential in treating central nervous system disorders. ptfarm.pl The anticonvulsant activity of these compounds is often attributed to their ability to modulate neuronal excitability, potentially through interaction with ion channels or neurotransmitter systems. frontiersin.org The search for novel anticonvulsants with improved efficacy and fewer side effects remains an active area of research, and the thiadiazole scaffold continues to be a promising starting point for the design of new chemical entities. ptfarm.pl
Table 1: Anticonvulsant Activity of Selected Thiadiazole Derivatives
Antidepressant and Anxiolytic Effects
Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their potential antidepressant and anxiolytic properties. mdpi.comresearchgate.net In a study focused on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, several compounds exhibited significant antidepressant and anxiolytic effects in animal models, with potency comparable to the reference drugs imipramine (B1671792) and diazepam. acs.org One of the most promising compounds from this series demonstrated a desirable pharmacological profile, with a clear separation between its therapeutic effects and the doses at which side effects like sedation were observed. acs.org This highlights the potential of the thiadiazole scaffold to yield CNS-active agents with a favorable therapeutic window.
The mechanism underlying the antidepressant and anxiolytic effects of these compounds is not fully elucidated but is an area of active investigation. The structural features of the thiadiazole ring and its substituents are critical for these activities. researchgate.net
Neuroprotective Research
Recent research has explored the neuroprotective potential of thiazole-carboxamide derivatives, which share structural similarities with the 3-methyl-1,2,4-thiadiazole-5-carboxamide scaffold. mdpi.com One area of focus has been the modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission and are implicated in neurological disorders like epilepsy and Alzheimer's disease when their function is dysregulated. mdpi.com
In one study, a series of thiazole-carboxamide derivatives were found to be potent inhibitors of AMPA receptor-mediated currents. mdpi.com These compounds acted as negative allosteric modulators, enhancing the deactivation rates of the receptors, which is a potential mechanism for neuroprotection against excitotoxicity. mdpi.com Another line of neuroprotective research has investigated 2-amino-1,3,4-thiadiazole (B1665364) derivatives. One such compound, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), has shown protective effects in neuronal cultures under conditions of neurotoxic stress and in glial cells treated with cisplatin. nih.gov Furthermore, derivatives of the 5-(4-pyridinyl)-1,2,4-triazole scaffold have been identified as inhibitors of alpha-synuclein (B15492655) aggregation, a key pathological process in Parkinson's disease. nih.gov
Other Pharmacological Profiles
Diuretic Properties
The 1,3,4-thiadiazole nucleus is a component of several established diuretic drugs, including acetazolamide (B1664987) and methazolamide, which are known carbonic anhydrase inhibitors. nuph.edu.ua This has prompted further investigation into the diuretic potential of other thiadiazole derivatives. researchgate.netnih.govscispace.com In a study of 5- and 2-thioate derivatives of 1,3,4-thiadiazoles, several compounds demonstrated the ability to increase urine volume and the excretion of electrolytes. researchgate.netnih.gov
Notably, 5-methyl-substituted derivatives of 1,3,4-thiadiazole showed a significant increase in the excretion of both water and electrolytes. researchgate.netnih.gov The compound with the highest diuretic activity in this study was a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. researchgate.netnih.gov Another study on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives also identified compounds with significant diuretic action. nuph.edu.uaresearchgate.net
Table 2: Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives
Antidiabetic Investigations
The 1,3,4-thiadiazole scaffold has been a focus of research for the development of new antidiabetic agents. researchgate.netresearchgate.net Several derivatives have been synthesized and evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. rsc.org Inhibition of these enzymes can help to control postprandial hyperglycemia.
In one study, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were designed and tested for α-glucosidase inhibitory activity. Several of these compounds showed excellent inhibitory activity, with IC50 values significantly lower than that of the standard drug, acarbose. nih.gov Another study focused on carbazole-linked 1,2,4-triazole-thione derivatives, which also demonstrated promising inhibitory activity against both α-amylase and α-glucosidase. acs.org These findings suggest that the thiadiazole scaffold can be effectively utilized to design potent inhibitors of enzymes involved in glucose metabolism, offering a potential avenue for the development of new antidiabetic therapies. researchgate.netrsc.org
Enzyme Inhibition (e.g., Carbonic Anhydrase, Metalloproteinases)
The 1,3,4-thiadiazole scaffold is a well-known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes. nih.govtaylorandfrancis.com Sulfonamide derivatives of 1,3,4-thiadiazole, such as acetazolamide, are clinically used for their CA inhibitory properties. taylorandfrancis.comnih.gov Research has shown that various 2-substituted 1,3,4-thiadiazole-5-sulfonamides exhibit significant inhibitory activity against carbonic anhydrase II. nih.gov More recent studies have explored 1,3,4-thiadiazole-thiazolidinone hybrids as potent carbonic anhydrase inhibitors, with some compounds showing greater potency than acetazolamide. rsc.org
The 1,3,4-thiadiazole scaffold has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govmdpi.com The development of selective MMP inhibitors is a significant area of research due to their role in various physiological and pathological processes. nih.gov Studies have shown that 5-substituted-1,3,4-thiadiazole-2-thione inhibitors can bind to the catalytic zinc ion of stromelysin (MMP-3). nih.gov Furthermore, a series of thiadiazole urea (B33335) derivatives have been developed as moderately effective stromelysin inhibitors. scilit.com
Table 3: Compound Names
Plant Growth Regulation Activity
Information regarding the plant growth regulation activity of this compound is not available in the reviewed scientific literature.
Agrochemical Fungicidal and Bactericidal Applications
Detailed research findings, including data on the fungicidal and bactericidal efficacy of this compound against specific plant pathogens, are not available in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of 3 Methyl 1,2,4 Thiadiazole 5 Carboxamide Derivatives
Impact of Substitutions on the 1,2,4-Thiadiazole (B1232254) Ring System
The 1,2,4-thiadiazole ring serves as a versatile scaffold in medicinal chemistry. The nature and position of substituents on this ring profoundly influence the pharmacological profile of the resulting compounds.
The methyl group at the C3 position of the 1,2,4-thiadiazole ring plays a significant role in modulating the biological activity of these derivatives. While extensive research has been conducted on various substituted thiadiazoles, specific studies isolating the effect of the C3-methyl group are noteworthy. In the context of c-Met kinase inhibitors, it has been observed that the nature of the substituent at this position can significantly impact potency. For instance, in a series of related thiadiazole derivatives, the replacement of a halogen atom with a methyl group resulted in a decrease in inhibitory activity. nih.gov This suggests that for certain biological targets, a small, non-polar group like methyl at the C3 position may be less favorable than a halogen atom, which can participate in halogen bonding or have different electronic effects.
The carboxamide group at the C5 position of the 3-methyl-1,2,4-thiadiazole ring is a critical functional group for establishing interactions with biological targets. This group can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the ligand in the binding pocket of a receptor or enzyme. nih.gov The amide functionality is prevalent in many biologically active molecules and approved drugs due to its unique ability to form these key hydrogen bonds. nih.gov
In the development of c-Met kinase inhibitors, the carboxamide linker was found to be more suitable for hydrogen-bonding interactions with the target enzyme compared to other linkers. nih.gov The orientation and conformation of the carboxamide group are vital for optimal binding. Modifications of the amide, such as N-alkylation or replacement with other functional groups, often lead to a significant loss of activity, highlighting its importance in ligand-target recognition.
Investigation of Linker Systems and Aromatic Substitutions
The 3-methyl-1,2,4-thiadiazole-5-carboxamide core is often connected to other molecular fragments, such as aromatic rings, through a linker. The nature of this linker and the substitution pattern on the aromatic ring are key determinants of biological activity. In the development of c-Met inhibitors, a thiazole-2-carboxamide was introduced as a 5-atom linker, which led to potent inhibitory activity. nih.gov
| Compound ID | Linker Moiety | Aromatic Substitution (R) | Biological Target | Activity (IC50) |
| 51j | Thiazole-2-carboxamide | 3-F-Phenyl | c-Met | 29.54 nM |
| 51o | Thiazole-2-carboxamide | 3-F-Phenyl | c-Met | 29.64 nM |
| 51m | Thiazole-2-carboxamide | 2-Me-Phenyl | c-Met | 39.82 nM |
| 51n | Thiazole-2-carboxamide | 3-F-Phenyl | c-Met | 45.58 nM |
Table 1: Impact of Linker and Aromatic Substitutions on the activity of thiadiazole derivatives against c-Met kinase. nih.gov
Analysis of Lipophilicity and its Correlation with Biological Response
Lipophilicity, often expressed as logP, is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity. nih.gov For 1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, a study showed that a desirable lipophilicity for activity against Gram-negative and Gram-positive bacteria is within the range of 2.25. mdpi.com Above this value, the activity tends to decrease. However, for activity specifically against Gram-positive bacteria, a higher lipophilicity in the range of 3.63–4.09 was found to be favorable. mdpi.com
The lipophilicity of this compound derivatives can be modulated by introducing different substituents. It is essential to maintain an optimal balance of lipophilicity to ensure good cell permeability and target engagement without compromising solubility and other pharmacokinetic properties.
| Compound Type | Optimal LogP for Broad-Spectrum Antibacterial Activity | Optimal LogP for Gram-Positive Bacteria |
| 1,2,3-Thiadiazole (B1210528) Hydrazides | ~2.25 | 3.63 - 4.09 |
Table 2: Correlation of Lipophilicity (LogP) with the antibacterial activity of thiadiazole derivatives. mdpi.com
Bioisosteric Considerations of the Thiadiazole Ring (e.g., with pyrimidine (B1678525), oxadiazole)
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2,4-thiadiazole ring is a bioisostere of other five-membered heterocycles like oxadiazoles (B1248032) and pyrimidines. nih.gov
The replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring has been reported to result in reduced lipophilicity, higher metabolic stability, and lower interaction with hERG channels. nih.gov In another study, the bioisosteric replacement of an amide functional group with a 1,2,4-oxadiazole ring was investigated to improve metabolic stability. researchgate.net The choice of bioisostere depends on the specific therapeutic target and the desired physicochemical properties. For instance, the sulfur atom in the thiadiazole ring can impart improved liposolubility compared to its oxadiazole counterpart. nih.gov
| Original Ring | Bioisosteric Replacement | Potential Advantages |
| 1,2,4-Thiadiazole | Pyrimidine, Oxadiazole | Modulation of electronic properties and hydrogen bonding capacity. |
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reduced lipophilicity, increased metabolic stability. nih.gov |
| Amide | 1,2,4-Oxadiazole | Improved metabolic stability against hydrolysis. researchgate.net |
Table 3: Bioisosteric replacements for the thiadiazole ring and related functional groups.
Optimization Strategies Based on SAR for Enhanced Efficacy
The insights gained from SAR studies are instrumental in the rational design and optimization of this compound derivatives for enhanced efficacy. A key strategy involves pharmacophore merging, which combines structural features from different active compounds to boost efficacy and overcome drug resistance. nih.gov
Optimization often involves a multi-pronged approach:
Fine-tuning Ring Substitutions: Systematically modifying the substituents on the thiadiazole ring and any attached aromatic systems to improve target affinity and selectivity.
Linker Modification: Exploring different linker lengths, rigidities, and compositions to achieve the optimal orientation of the key binding motifs.
Physicochemical Property Modulation: Adjusting lipophilicity and other properties to enhance ADME characteristics, leading to better bioavailability and in vivo efficacy.
Bioisosteric Replacement: Employing bioisosteric replacements to address specific liabilities such as metabolic instability or off-target effects.
Computational and Theoretical Investigations of 3 Methyl 1,2,4 Thiadiazole 5 Carboxamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how thiadiazole carboxamide derivatives interact with various biological targets at the molecular level.
Molecular docking studies have been instrumental in predicting the binding modes of thiadiazole carboxamide derivatives with a range of important protein targets.
c-Met and VEGFR-2: In the context of cancer therapy, derivatives of thiazole (B1198619) and thiadiazole carboxamide have been investigated as inhibitors of kinases like c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govtandfonline.comresearchgate.net Docking simulations for a promising inhibitor, compound 51am, revealed its binding mode with both c-Met and VEGFR-2, providing insights for the development of selective c-Met inhibitors. tandfonline.comresearchgate.net The thiadiazole moiety is considered crucial for these interactions, often forming key hydrogen bonds within the ATP-binding site of the kinases. nih.govmdpi.com For VEGFR-2, docking studies on 1,3,4-thiadiazole (B1197879) derivatives have shown consistent hydrogen bond interactions with key residues, highlighting the importance of the thiadiazole group in enhancing binding affinity. mdpi.com
COX-2: Thiazole carboxamide derivatives have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. metu.edu.tr Molecular docking analyses suggest that these compounds bind favorably to the COX-2 isozyme over the COX-1 enzyme. metu.edu.tr The binding patterns are often comparable to selective COX-2 inhibitors like celecoxib, explaining their potency and selectivity. metu.edu.trnih.gov
Microbial Targets: The antibacterial and antifungal potential of thiadiazole derivatives has also been explored through docking studies. For instance, novel 1,3,4-thiadiazole derivatives have been docked against Dihydropteroate synthase (DHPS) from S. aureus to investigate their antibacterial mechanism. nih.gov Other studies have targeted fungal lanosterol (B1674476) 14α-demethylase and bacterial DNA topoisomerase IV to predict the mechanism of action for newly synthesized thiazole derivatives. mdpi.com These studies help in understanding how these compounds might inhibit essential microbial enzymes.
| Compound Class | Target Protein | Binding Affinity/Score (kcal/mol) | Reference |
|---|---|---|---|
| Thiadiazole Imidazolium Salicylidene Schiff Base (TISSB2) | VEGFR-2 | -11.79 | nih.gov |
| Thiadiazole Imidazolium Salicylidene Schiff Base (TISSB2) | NF-κB | -9.25 | nih.gov |
| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | researchgate.net |
| Thiazole Derivative (Compound 3) | E. coli MurB | -7.02 to -9.96 | mdpi.com |
| Coumarin-based Thiazole Derivatives | VEGFR-2 | -7.723 to -9.900 | nih.gov |
A critical outcome of molecular docking is the detailed map of interactions between the ligand and the receptor's active site.
Hydrogen Bonding: Hydrogen bonds are consistently identified as crucial for the stabilization of thiadiazole carboxamides within the active sites of their targets. For example, in VEGFR-2, derivatives of 1,3,4-thiadiazole form hydrogen bonds with key residues such as GLU885, ASP1046, and ASN923. mdpi.com The amide group, commonly found in these structures, is an excellent hydrogen bond donor and acceptor, contributing significantly to binding. nih.gov
Hydrophobic Interactions: Hydrophobic interactions also play a dominant role, particularly in the inhibition of kinases like c-Met. jcdr.net Studies on thiadiazole derivatives have shown that a significant portion of the molecule's surface area is exposed to hydrophobic residues in the ligand-binding pocket, which is crucial for stabilization. jcdr.net
Key Amino Acid Residues: Specific amino acid residues are frequently implicated in the binding of these compounds. For the antifungal target lanosterol 14α-demethylase, a hydrogen bond with Tyr132 was identified for a potent thiazole derivative. mdpi.com In the case of 1,3,4-thiadiazole derivatives targeting EGFR TK, docking studies were performed to establish the binding site interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models have been successfully developed for various series of thiadiazole derivatives to predict their biological activities. These models are typically generated using multiple linear regression (MLR) to establish a correlation between molecular descriptors and the observed activity. researchgate.net For a series of 1,3,4-thiadiazole derivatives with antifungal activity, a QSAR study found that the activity correlated well with hydrophobic and indicator parameters, achieving a correlation coefficient (r) greater than 0.9. researchgate.net The predictive power of these models is often validated using cross-validation techniques like the leave-one-out (LOO) method. researchgate.net
QSAR studies identify key molecular descriptors that influence the biological efficacy of the compounds. These descriptors can be categorized as electronic, steric, thermodynamic, or hydrophobic.
Hydrophobic Parameters (logP, π): Lipophilicity is frequently identified as a critical factor. For antifungal 1,3,4-thiadiazole derivatives, hydrophobic parameters (π) were found to be significant. researchgate.net
Steric Descriptors (Molar Volume, Molecular Weight): The size and shape of the molecule often impact its ability to fit into a receptor's binding site. QSAR studies on 1,2,5-thiadiazole (B1195012) derivatives suggested that activity was positively correlated with molecular weight (MW). researchgate.net
Electronic and Thermodynamic Descriptors (Hydration Energy, Total Energy): The electronic properties and energy of the molecule can also be crucial. For M1 muscarinic agonists based on the 1,2,5-thiadiazole scaffold, a negative coefficient for hydration energy indicated that an increase in this value leads to a decrease in biological activity. researchgate.net
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |
|---|---|---|---|
| Hydrophobic | π (Hydrophobic parameter) | Positive correlation with antifungal activity | researchgate.net |
| Indicator | H (Indicator variable) | Significant correlation with antifungal activity | researchgate.net |
| Lipophilic | logP | Important for M1 muscarinic agonist activity | researchgate.net |
| Thermodynamic | Hydration Energy (HE) | Negative correlation with M1 muscarinic agonist activity | researchgate.net |
| Steric | Molecular Weight (MW) | Positive correlation with M1 muscarinic agonist activity | researchgate.net |
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various properties of molecules, such as their geometry, electronic properties, and chemical reactivity.
For thiadiazole derivatives, DFT calculations are used to:
Analyze Chemical Reactivity: By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can determine the HOMO-LUMO energy gap. metu.edu.trresearchgate.net This gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr Electronegative substituents on the thiadiazole ring have been shown to reduce the HOMO-LUMO energy gap, which can affect the molecule's biological interactions. dergipark.org.tr
Support Spectroscopic Data: Theoretical calculations of IR and NMR spectra are often performed and compared with experimental data to confirm the structures of newly synthesized compounds. dergipark.org.tr For new 1,3,4-thiadiazole compounds, a high correlation (R ≈ 0.99) has been observed between experimental and theoretical IR and 13C NMR results. dergipark.org.tr
Investigate Electronic Properties: DFT is also used to understand the distribution of electrons within the molecule and to calculate properties like electronegativity, global hardness, and electrophilicity. nih.gov These calculations can provide insights that complement molecular docking and QSAR studies, explaining the observed activity of the most potent compounds. nih.gov
Theoretical Characterization of Electronic Structure and Reactivity
The electronic structure of a molecule governs its reactivity. For 3-Methyl-1,2,4-thiadiazole-5-carboxamide, computational analyses focus on the distribution of electrons, the energies of molecular orbitals, and the resulting chemical reactivity. The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.com This electron deficiency significantly influences the molecule's reactivity, particularly at the carbon atoms of the heterocyclic ring.
Quantum chemistry calculations are used to determine key reactivity descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the calculation of electrostatic potential maps and atomic charges reveals the electron distribution and identifies sites susceptible to electrophilic or nucleophilic attack. In substituted 1,2,4-thiadiazoles, the carbon at the 5-position is often the most reactive site for nucleophilic substitution reactions. isres.org The reactivity of the molecule as a whole is largely determined by the substituents at the 2 and 5 positions. nih.gov Theoretical studies can precisely quantify the effects of the 3-methyl and 5-carboxamide groups on the electronic properties and reactivity of the thiadiazole core.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Calculated from HOMO and LUMO energies |
| Mulliken Atomic Charges | Distribution of electron charge among atoms; predicts sites for nucleophilic/electrophilic attack. | DFT (e.g., B3LYP/6-31G) |
| Electrostatic Potential (ESP) | Maps electron-rich (negative) and electron-poor (positive) regions of the molecule. | DFT (e.g., B3LYP/6-31G) |
Exploration of Aromaticity and Stability of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle. Aromaticity is a key property that confers significant stability to the ring system. isres.org This inherent stability is a crucial feature for molecules intended for various applications, as it makes them less prone to degradation. The aromatic character of thiadiazole rings imparts considerable in vivo stability. nih.govrsc.org
Computational methods can quantify the degree of aromaticity using several indices. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromatic character. Other methods include the Aromatic Stabilization Energy (ASE), which calculates the energy difference between the cyclic, conjugated system and a hypothetical, non-aromatic reference compound.
The stability of the 1,2,4-thiadiazole ring has been noted in various chemical environments. These compounds are generally stable in the presence of acids, alkalis, oxidizing agents, and reducing agents, especially when substituted at the 3- and 5-positions. isres.org While generally stable, the ring can undergo cleavage under strongly basic conditions. chemicalbook.com Theoretical calculations can model the reaction pathways for such degradation processes, providing insight into the molecule's stability limits.
| Aromaticity Index | Description | Indication of Aromaticity |
|---|---|---|
| Nucleus-Independent Chemical Shift (NICS) | Measures magnetic shielding inside the ring, calculated computationally. | Negative values (e.g., NICS(0), NICS(1)) |
| Aromatic Stabilization Energy (ASE) | The extra stability gained by delocalization of electrons in the cyclic system. | Positive energy value |
| Harmonic Oscillator Model of Aromaticity (HOMA) | Based on the deviation of bond lengths from an optimal value for an aromatic system. | Values close to 1 |
Computational Studies on Bioavailability and Pharmacokinetic Properties
In silico methods are invaluable for predicting the drug-like properties of a molecule, including its potential bioavailability and pharmacokinetic profile. These computational predictions help to prioritize candidates for further development by filtering out compounds with likely poor properties. For this compound, these studies would focus on properties that govern its absorption and distribution in a biological system.
A primary tool in this assessment is the analysis of Lipinski's Rule of Five. mdpi.comjneonatalsurg.com This rule outlines molecular properties that are common among orally active drugs. The parameters include molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). mdpi.com Compounds that comply with this rule are more likely to have good oral bioavailability.
Another critical parameter is the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. nih.gov TPSA is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better permeability across the blood-brain barrier, while a TPSA of less than 140 Ų is often considered favorable for oral bioavailability. nih.gov In silico models can provide reliable estimates for these and other properties, offering a preliminary assessment of the molecule's pharmacokinetic potential. semanticscholar.org
| Property | Description | Favorable Range (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |
| logP (Octanol-water partition coefficient) | A measure of the molecule's lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts membrane permeability. | < 140 Ų |
Emerging Applications and Future Research Directions for 3 Methyl 1,2,4 Thiadiazole 5 Carboxamide Derivatives
Potential in Novel Therapeutic Modalities
The inherent chemical properties of the thiadiazole carboxamide scaffold make it a promising candidate for the development of new therapeutic agents. The thiadiazole ring is considered a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole, and its mesoionic nature may allow derivatives to cross cellular membranes effectively to interact with biological targets. nih.govnih.gov The sulfur atom in the ring can also enhance liposolubility, a key pharmacokinetic property. nih.gov
Research has focused on designing thiadiazole carboxamide derivatives as potential inhibitors of key cellular signaling pathways. For instance, analogues based on this scaffold have been synthesized and evaluated as c-Met kinase inhibitors for cancer treatment. nih.govnih.govresearchgate.net The c-Met pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and proliferation. researchgate.net Studies have shown that specific thiadiazole carboxamide derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential in oncology. nih.govresearchgate.net
| Derivative Class | Therapeutic Target | Potential Indication | Research Findings |
| Thiazole (B1198619)/Thiadiazole Carboxamides | c-Met Kinase | Cancer | Identified promising inhibitors in both biochemical and cellular assays; some compounds exhibited potency against several c-Met mutants. nih.govnih.gov |
| 1,2,4-Thiadiazole (B1232254) Derivatives | Cysteine Proteases (e.g., Cathepsin K) | Various (e.g., Osteoporosis) | The N-S bond of the thiadiazole can react with cysteine thiols, leading to enzyme inactivation. eurekaselect.com |
| General Thiadiazoles | Central Nervous System | Epilepsy | The thiadiazole nucleus is explored for anticonvulsant properties. |
Exploration in Agrochemical Innovation for Crop Protection
The biological activity of thiadiazole derivatives extends into the agrochemical sector, where there is a constant need for novel solutions to protect crops from disease. The core scaffold is being investigated for the development of new bactericides and fungicides. rsc.org The structural similarity of the 1,2,4-thiadiazole ring to the pyrimidine moiety, a common component in agrochemicals, underscores its potential. isres.org
In one study, novel derivatives containing a 1,3,4-thiadiazole (B1197879) thioether and a carboxamide moiety were synthesized and tested against significant plant pathogens. These compounds demonstrated notable inhibitory activity against bacteria such as Xanthomonas axonopodis pv. citri (which causes citrus canker) and Xanthomonas oryzae pv. oryzicola (which causes bacterial leaf streak in rice).
| Compound Name | Target Pathogen | EC₅₀ (μg/mL) | Comparison |
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) | Xanthomonas axonopodis pv. citri (Xac) | 22 | Better than thiodiazole copper and bismerthiazol |
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) | Xanthomonas oryzae pv. oryzicola (Xoc) | 15 | Better than thiodiazole copper and bismerthiazol |
These findings suggest that the thiadiazole carboxamide framework can be systematically modified to create potent agrochemicals for sustainable agriculture. rsc.org
Integration with Combination Therapies
In modern medicine, particularly in oncology, combination therapies are a cornerstone of treatment, often used to enhance efficacy and overcome drug resistance. While direct studies on the use of 3-methyl-1,2,4-thiadiazole-5-carboxamide derivatives in specific combination regimens are still emerging, their development as targeted agents like c-Met kinase inhibitors logically positions them as prime candidates for such approaches. nih.gov
Targeted therapies are frequently combined with traditional chemotherapy or other targeted drugs. For example, a c-Met inhibitor derived from the thiadiazole carboxamide scaffold could potentially be paired with agents that target different signaling pathways (e.g., EGFR or VEGFR inhibitors) or with cytotoxic drugs. The goal of such combinations would be to attack cancer cells from multiple angles, reducing the likelihood of resistance developing through a single pathway. Future preclinical and clinical research will be essential to identify synergistic combinations and to establish the potential of these derivatives within integrated cancer treatment protocols.
Application in Materials Science
Beyond biomedical and agricultural applications, the unique electronic and physical properties of the thiadiazole ring make it an attractive component for advanced materials. researchgate.netisres.orgutq.edu.iq Thiadiazole-containing compounds are being investigated for their potential in materials science, including applications as organic semiconductors and luminescent materials. utq.edu.iqmdpi.commdpi.com
The aromatic, electron-deficient nature of the 1,2,4-thiadiazole ring, combined with its thermal and chemical stability, makes it a promising building block for functional materials. researchgate.netnih.gov These characteristics are advantageous for creating n-type organic semiconductors, which are essential for developing purely organic electronics. mdpi.com Furthermore, the nitrogen and sulfur heteroatoms provide coordination sites for metal ions, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers with specific properties, such as luminescence. utq.edu.iqmdpi.com While research into 1,2,5-thiadiazoles has shown potential for creating molecular magnets, the broader class of thiadiazoles continues to be an area of active exploration for novel electronic and magnetic materials. nih.gov
Sustainable Synthesis and Green Chemistry Innovations for Production
The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of green chemistry approaches for synthesizing heterocyclic compounds like 1,2,4-thiadiazoles. Traditional synthetic methods often rely on hazardous reagents and solvents, leading to environmental concerns and safety issues, particularly in large-scale production. researchgate.net For instance, older routes sometimes used hazardous chemicals like chlorocarbonylsulfenyl chloride and produced sulfur impurities that complicated purification. researchgate.net
To address these challenges, researchers are developing more sustainable and efficient synthetic protocols. These green innovations aim to reduce waste, minimize energy consumption, and use less toxic substances.
| Synthesis Method | Description | Advantages |
| Conventional Synthesis | Often involves hazardous reagents (e.g., chlorocarbonylsulfenyl chloride), harsh conditions, and multi-step processes. | Established procedures. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, improved yields, cleaner reactions. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate the reaction. | Shorter reaction times, enhanced yields, milder conditions. |
| Ionic Liquids as Solvents | Uses non-volatile, recyclable ionic liquids as the reaction medium. | Environmentally benign, potential for catalyst recycling. |
| Metal-Free Catalysis | Avoids the use of heavy or toxic metal catalysts. | Reduces toxic waste and simplifies product purification. |
These green chemistry approaches not only make the production of this compound and its derivatives more environmentally friendly but also offer economic benefits through increased efficiency and safety. researchgate.net
Conclusion
Summary of Current Research Contributions
Beyond its role in synthesis, the broader class of thiadiazole carboxamides has been investigated for various biological activities. Research has demonstrated that derivatives of thiazole (B1198619) and thiadiazole carboxamides exhibit potential as c-Met kinase inhibitors for cancer treatment. nih.gov This highlights the therapeutic potential inherent in the thiadiazole carboxamide scaffold. Furthermore, various derivatives of 1,2,3-thiadiazole-5-carboxylic acid have been synthesized and screened for antimicrobial activity, showing effectiveness primarily against Gram-positive bacteria. mdpi.com The amide functional group, a key feature of the title compound, is prevalent in many biologically active molecules due to its ability to form hydrogen bonds, and the thiadiazole ring is recognized for its pharmaceutical importance, contributing to activities such as antitumor, antibacterial, and antifungal effects. nih.gov
Identification of Knowledge Gaps and Future Research Priorities
A significant knowledge gap exists regarding the specific biological profile of 3-Methyl-1,2,4-thiadiazole-5-carboxamide itself. While its utility as a synthetic building block is documented, there is a lack of comprehensive studies on its intrinsic pharmacological activities. Future research should prioritize the investigation of this compound's own potential therapeutic effects.
Additionally, while general synthetic routes for related compounds are available, specific and optimized synthesis protocols for this compound could be further explored and detailed. Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) of the title compound is also not widely available in the public domain and would be a valuable addition to the scientific literature.
A systematic exploration of a library of derivatives based on the this compound scaffold could uncover novel structure-activity relationships. This could lead to the identification of new lead compounds with enhanced potency and selectivity for various biological targets.
Broader Implications for Heterocyclic Chemistry and Drug Design
The study of this compound and its synthesis contributes to the broader field of heterocyclic chemistry by providing insights into the reactivity and functionalization of the 1,2,4-thiadiazole (B1232254) ring system. The challenges and solutions associated with its synthesis, such as the use of specific coupling reagents and reaction conditions, can inform the synthesis of other complex heterocyclic molecules.
From a drug design perspective, this compound serves as a valuable scaffold. The thiadiazole ring is a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole, and its presence can enhance properties such as lipid solubility, allowing for better membrane permeability and interaction with biological targets. nih.gov The successful incorporation of this scaffold into drugs like fezolinetant (B607441) underscores its importance and potential for the development of future therapeutic agents targeting a wide range of diseases, from hormonal disorders to cancer and infectious diseases. The continued exploration of this and similar heterocyclic structures will likely lead to the discovery of novel and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
